molecular formula C12H8FNO4 B6387828 MFCD18317113 CAS No. 1261954-34-0

MFCD18317113

Cat. No.: B6387828
CAS No.: 1261954-34-0
M. Wt: 249.19 g/mol
InChI Key: PIBGJCOVZKAOMI-UHFFFAOYSA-N
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Description

MFCD18317113 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317113 involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and purification.

    Step 3: Final reaction to produce this compound, followed by purification and characterization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This involves:

    Large-scale reactors: Use of industrial reactors to handle large volumes of reactants.

    Continuous flow processes: Implementation of continuous flow techniques to enhance reaction rates and yields.

    Purification techniques: Advanced purification methods such as chromatography and crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

MFCD18317113 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include [specific oxidizing agents] under [specific conditions].

    Reduction: Common reducing agents include [specific reducing agents] under [specific conditions].

    Substitution: Common reagents include [specific nucleophiles/electrophiles] under [specific conditions].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of [specific oxidized products].

    Reduction: Formation of [specific reduced products].

    Substitution: Formation of [specific substituted products].

Scientific Research Applications

MFCD18317113 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18317113 involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to molecular targets: Interaction with specific proteins or enzymes.

    Modulating pathways: Influencing biochemical pathways to produce desired effects.

    Cellular effects: Inducing changes at the cellular level, leading to specific biological outcomes.

Properties

IUPAC Name

5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO4/c13-6-1-2-7(10(15)3-6)9-5-14-11(16)4-8(9)12(17)18/h1-5,15H,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBGJCOVZKAOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687251
Record name 5-(4-Fluoro-2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-34-0
Record name 5-(4-Fluoro-2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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